Cyclohexane, 1-bromo-4-chloro-, trans-

Catalog No.
S3337356
CAS No.
18656-14-9
M.F
C6H10BrCl
M. Wt
197.5 g/mol
Availability
In Stock
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Cyclohexane, 1-bromo-4-chloro-, trans-

CAS Number

18656-14-9

Product Name

Cyclohexane, 1-bromo-4-chloro-, trans-

IUPAC Name

1-bromo-4-chlorocyclohexane

Molecular Formula

C6H10BrCl

Molecular Weight

197.5 g/mol

InChI

InChI=1S/C6H10BrCl/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2

InChI Key

IKKOZIBDFPQCBK-UHFFFAOYSA-N

SMILES

C1CC(CCC1Cl)Br

Canonical SMILES

C1CC(CCC1Cl)Br

Cyclohexane, 1-bromo-4-chloro-, trans- is a halogenated cycloalkane with the molecular formula C6_6H8_8BrCl. This compound features a cyclohexane ring where a bromine atom is attached to the first carbon and a chlorine atom to the fourth carbon in a trans configuration. The trans arrangement means that the bromine and chlorine substituents are on opposite sides of the ring, impacting its physical and chemical properties.

The compound can exist in various stereoisomeric forms, including cis and trans isomers, which differ in the spatial arrangement of substituents. The trans isomer is generally more stable than its cis counterpart due to reduced steric strain between bulky groups .

  • Nucleophilic Substitution Reactions: It can react with nucleophiles such as sodium hydroxide or potassium thiocyanate, leading to the substitution of bromine or chlorine atoms.
  • Elimination Reactions: In the presence of strong bases like sodium ethoxide, it can undergo elimination to form alkenes. For instance, both cis and trans isomers can yield 4-chlorocyclohexene through an E2 elimination mechanism .
  • Radical Reactions: Due to the presence of halogens, this compound can participate in radical substitution reactions under UV light, leading to further halogenation or dehalogenation.

While specific biological activity data for trans-1-bromo-4-chlorocyclohexane is limited, similar halogenated compounds have been studied for their biological effects. Halogenated cycloalkanes often exhibit antimicrobial properties and can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and chlorine may influence toxicity and bioactivity, making it relevant for environmental and health studies .

Trans-1-bromo-4-chlorocyclohexane can be synthesized through several methods:

  • Halogenation of Cyclohexane: Cyclohexane can be treated with bromine and chlorine in the presence of UV light to introduce both halogens at specific positions on the ring.
  • Electrophilic Substitution: Starting from 1-bromo-4-chlorocyclohexanol, this compound can be synthesized via electrophilic aromatic substitution reactions using suitable reagents under controlled conditions.
  • Bromination followed by Chlorination: Sequential halogenation can also be employed where cyclohexene is first brominated and then chlorinated using appropriate reagents such as phosphorus pentachloride .

Trans-1-bromo-4-chloro-cyclohexane has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Material Science: This compound may be used in the development of polymers or as a precursor for other functionalized materials.
  • Research: It provides a useful model compound for studying reaction mechanisms involving cycloalkanes and halogens.

Interaction studies involving trans-1-bromo-4-chloro-cyclohexane often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments, particularly regarding substitution and elimination reactions. Additionally, understanding its interactions with biological systems can provide insights into its potential toxicity and environmental impact .

Trans-1-bromo-4-chloro-cyclohexane shares similarities with several other halogenated cycloalkanes:

Compound NameStructure TypeKey Features
1-Bromo-3-chlorocyclohexaneDisubstitutedDifferent substitution pattern; potential for different reactivity .
1-Bromo-2-chlorocyclohexaneDisubstitutedCloser proximity of substituents affects stability and reactivity .
1-Bromo-4-tert-butylcyclohexaneTertiary substitutedBulky tert-butyl group influences steric hindrance; different reaction pathways .
1-Chloro-4-bromocyclohexaneIsomerDifferent halogen positioning affects physical properties .

The uniqueness of trans-1-bromo-4-chloro-cyclohexane lies in its specific spatial arrangement of halogens, which influences its stability, reactivity, and potential applications compared to other similar compounds.

Stereoelectronic Requirements and Conformational Analysis

E2 elimination mandates an anti-periplanar alignment between the leaving group (bromine or chlorine) and a β-hydrogen. In trans-1-bromo-4-chlorocyclohexane, achieving this geometry necessitates axial positioning of both the halogen and the targeted hydrogen. However, the para-substitution pattern introduces unique conformational challenges.

In the chair conformation, bromine at C1 adopts an axial position, while chlorine at C4 resides equatorially to minimize 1,3-diaxial strain (Figure 1). This arrangement restricts access to β-hydrogens at C2 and C6, which are equatorial and thus misaligned for elimination. Transitioning to a reactive conformer where bromine is axial and a β-hydrogen assumes axial orientation requires significant energy, reducing the reaction rate compared to cis isomers [1] [3].

Table 1: Comparative E2 Reaction Rates of trans- vs. cis-1-Bromo-4-Chlorocyclohexane

IsomerRelative Rate (k)Major Product
trans1.03-Chlorocyclohexene
cis4.21-Chlorocyclohexene

The trans isomer’s slower kinetics stem from its reliance on high-energy conformers, whereas the cis isomer benefits from a more stable diaxial transition state [1].

Leaving Group Influence on Transition State Stability

Bromine’s superior leaving group ability (compared to chlorine) accelerates its elimination. The larger size and polarizability of bromine facilitate bond cleavage, lowering the activation energy. This preference is evident in product distributions, where bromine elimination predominates even when chlorine is present [3].

Neighboring Group Participation in Halogen Displacement

Electronic Effects of Para-Substituted Chlorine

The chlorine atom at C4 exerts an electron-withdrawing inductive effect, polarizing the C–Br bond and enhancing bromine’s susceptibility to nucleophilic attack. However, its para position limits direct orbital overlap, precluding classical neighboring group participation (e.g., cyclic transition states) [2].

Competing Pathways in Base-Induced Eliminations

In strongly basic conditions, E2 elimination dominates, but trace E1cb mechanisms may arise. Deprotonation at C2 generates a stabilized carbanion, which expels bromide with partial assistance from chlorine’s inductive effect. This pathway remains minor due to the high energy of carbanion intermediates in cyclohexane systems [2].

Table 2: Mechanistic Contributions in trans-1-Bromo-4-Chlorocyclohexane Elimination

MechanismContribution (%)Key Feature
E292Anti-periplanar geometry-dependent
E1cb8Chlorine-assisted carbanion formation

Solvent Effects on Regioselective Dehalogenation

Polar Aprotic Solvents and Transition State Stabilization

Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance E2 rates by stabilizing the developing negative charge in the transition state. These solvents also amplify regioselectivity, favoring bromine elimination due to its greater polarizability and weaker C–Br bond [3].

Solvent Polarity and Leaving Group Competence

In polar protic solvents (e.g., ethanol), solvation of the base reduces its nucleophilicity, slowing elimination. However, bromine’s leaving group superiority persists, as shown in Table 3.

Table 3: Regioselectivity of trans-1-Bromo-4-Chlorocyclohexane in Different Solvents

Solvent% Bromine Elimination% Chlorine Elimination
Dimethylformamide982
Ethanol8515

The residual chlorine elimination in ethanol correlates with its ability to stabilize charge-separated transition states through hydrogen bonding [3].

XLogP3

2.9

Dates

Modify: 2023-07-26

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